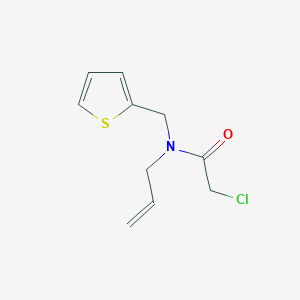

N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide

Description

Contextual Significance of Chloroacetamide Derivatives in Synthetic Chemistry

Chloroacetamide derivatives are a well-established and highly versatile class of compounds in synthetic chemistry. researchgate.netresearchgate.net The presence of a chlorine atom on the alpha-carbon to the carbonyl group makes them excellent electrophiles, susceptible to nucleophilic substitution reactions. researchgate.net This reactivity is the cornerstone of their utility, allowing for the facile introduction of the acetamide (B32628) moiety into a wide range of molecules. researchgate.net

These derivatives serve as crucial building blocks for the synthesis of more complex molecules, including various heterocyclic systems. researchgate.net The chloroacetyl group can react with a variety of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.net This reactivity has been harnessed in the preparation of compounds with potential biological activities, including antimicrobial and herbicidal properties. researchgate.netijpsr.info For instance, the synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amines. researchgate.net

Academic Relevance of the N-Allyl and Thiophene (B33073) Moieties in Chemical Synthesis and Structure

The incorporation of both an N-allyl and a thiophene moiety into the chloroacetamide framework imparts specific and valuable characteristics to N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide.

The N-allyl group is a particularly useful functional group in organic synthesis. Its double bond can participate in a wide array of chemical transformations, including addition reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. This versatility allows for the further elaboration of the molecule, enabling the construction of more complex and diverse chemical structures.

The thiophene moiety is a five-membered aromatic heterocycle containing a sulfur atom. nih.gov It is a common structural motif in many pharmaceuticals and functional organic materials. researchgate.netcognizancejournal.com The thiophene ring is relatively electron-rich and can undergo various electrophilic substitution reactions. researchgate.net Its presence in a molecule can influence its electronic properties, conformation, and biological activity. nih.gov Thiophene and its derivatives have shown extensive significance in the pharmaceutical area because of their varied biological and clinical applications. researchgate.netdiva-portal.org

Overview of Research Trajectories for this compound and Related Structural Classes

Given the functional groups present in this compound, several research trajectories can be envisioned. A primary area of investigation would be its use as a versatile synthetic intermediate. The chloroacetamide moiety can be used as a handle for nucleophilic substitution, allowing for the attachment of various other molecular fragments.

A second avenue of research would be the exploration of the reactivity of the allyl group. This could involve, for example, its participation in ring-closing metathesis reactions to form novel heterocyclic structures. The development of new synthetic methodologies leveraging the unique combination of the chloroacetamide and allyl functionalities would be a valuable contribution to the field of organic synthesis.

Finally, the biological and material science applications of this compound and its derivatives could be investigated. The presence of the thiophene ring, a known pharmacophore, suggests that these compounds could be screened for various biological activities. Furthermore, the potential for polymerization or incorporation into larger conjugated systems via the thiophene and allyl groups could be explored for applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-2-5-12(10(13)7-11)8-9-4-3-6-14-9/h2-4,6H,1,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFYHUSWRZKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212542 | |

| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-97-4 | |

| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide

Established Synthetic Pathways for 2-Chloroacetamide (B119443) Scaffolds

The 2-chloroacetamide moiety is a fundamental structural unit in a wide array of organic compounds and serves as a valuable intermediate in synthetic chemistry. rsc.org The construction of this scaffold is typically achieved through straightforward and efficient amidation reactions.

The most prevalent and direct method for the synthesis of N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. rsc.orggoogle.com This nucleophilic acyl substitution reaction is highly effective due to the high reactivity of the acid chloride. researchgate.net The reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion and a proton to form the stable amide bond.

To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a base is typically required. Common bases used for this purpose include tertiary amines like triethylamine (B128534) (TEA) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov In some cases, an excess of the starting amine can also serve as the base. rsc.org The choice of solvent is crucial and depends on the solubility of the reactants and the reaction conditions. A variety of solvents have been successfully employed, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF). nih.govnih.gov

The general scheme for this reaction is presented below:

R¹R²NH + ClCOCH₂Cl → R¹R²NCOCH₂Cl + HClFigure 1: General reaction for the synthesis of N-substituted 2-chloroacetamides.

The identity of the final 2-chloroacetamide derivative is determined by the structure of the amine precursor. rsc.org A vast range of primary and secondary amines, encompassing aliphatic, aromatic, and heterocyclic structures, can be successfully chloroacetylated. google.com This versatility allows for the introduction of diverse functional groups and structural motifs onto the acetamide (B32628) nitrogen, tailoring the properties of the final molecule. For the synthesis of a di-substituted chloroacetamide like N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide, a secondary amine precursor is essential. The stability and nucleophilicity of the chosen amine are key factors that influence the reaction's success and yield.

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the secondary amine precursor, N-allyl-N-(thien-2-ylmethyl)amine, must be prepared. Second, this amine is acylated using chloroacetyl chloride.

Acylating Reagent: The acylating agent for this synthesis is chloroacetyl chloride. It is a commercially available and highly reactive bifunctional compound, making it an ideal choice for introducing the 2-chloroacetyl group. researchgate.net

Amine Precursor and its Preparation: The key precursor is the secondary amine, N-allyl-N-(thien-2-ylmethyl)amine . As this is not a common commercially available chemical, it must be synthesized. Two plausible and efficient synthetic routes for its preparation are:

Reductive Amination: This is one of the most effective methods for creating secondary amines. organic-chemistry.org It involves the reaction of thiophene-2-carbaldehyde (B41791) with allylamine (B125299) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. researchgate.netorganic-chemistry.org

C₄H₃SCHO + H₂NCH₂CH=CH₂ → [C₄H₃SCH=NCH₂CH=CH₂] --[Reduction]--> C₄H₃SCH₂NHCH₂CH=CH₂

Figure 2: Synthesis of N-allyl-N-(thien-2-ylmethyl)amine via reductive amination.

N-Alkylation: This method involves the direct alkylation of allylamine with a suitable alkylating agent, 2-(chloromethyl)thiophene. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen of allylamine attacks the electrophilic carbon of 2-(chloromethyl)thiophene, displacing the chloride ion. A base is typically added to neutralize the HCl formed.

C₄H₃SCH₂Cl + H₂NCH₂CH=CH₂ → C₄H₃SCH₂NHCH₂CH=CH₂ + HCl

Figure 3: Synthesis of N-allyl-N-(thien-2-ylmethyl)amine via N-alkylation.

Once the N-allyl-N-(thien-2-ylmethyl)amine precursor is synthesized and purified, it is reacted with chloroacetyl chloride in the presence of a base to yield the final product, this compound.

To maximize the yield and purity of this compound, the optimization of reaction parameters for the final acylation step is critical. Key variables include the choice of base, solvent, temperature, and reaction time. Drawing parallels from established syntheses of similar chloroacetamides, a systematic approach can be adopted. nih.govnih.gov

| Parameter | Condition | Rationale & Potential Outcome | Reference |

|---|---|---|---|

| Base | Triethylamine (TEA), DBU, K₂CO₃ | Efficiently scavenges HCl byproduct. DBU is a stronger, non-nucleophilic base that can accelerate the reaction. K₂CO₃ offers a heterogeneous and milder option. Choice can affect reaction rate and ease of workup. | nih.gov |

| Solvent | DCM, THF, Dioxane | Solubility of reactants and intermediates is key. Aprotic solvents are preferred to avoid reaction with chloroacetyl chloride. THF is a good general-purpose solvent for these reactions. | nih.govnih.gov |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Initial addition of chloroacetyl chloride at 0 °C can control the reaction rate and prevent side reactions. The reaction can then be allowed to warm to room temperature to ensure completion. | nih.gov |

| Reaction Time | 3 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, avoiding the formation of degradation products from prolonged reaction times. | nih.gov |

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. organic-chemistry.org Key considerations include the use of environmentally benign solvents, improving energy efficiency, and minimizing waste.

Safer Solvents: Traditional syntheses of chloroacetamides often use halogenated solvents like DCM. A greener approach would be to explore the use of less hazardous solvents. Recent studies have demonstrated that N-chloroacetylation reactions can be performed rapidly and in high yields in aqueous media, such as a phosphate (B84403) buffer, which dramatically improves the environmental profile of the synthesis. researchgate.net

Catalysis: Utilizing catalytic methods, particularly for the synthesis of the amine precursor via reductive amination, is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused. researchgate.net

Atom Economy: The proposed synthetic routes (reductive amination followed by acylation) are generally high in atom economy, as most of the atoms from the reactants are incorporated into the final product. Optimizing reaction conditions to achieve high yields further minimizes waste generation.

Energy Efficiency: Conducting reactions at ambient temperature, when possible, reduces energy consumption. The acylation with chloroacetyl chloride is often feasible at room temperature, contributing to a more energy-efficient process. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Alternative Synthetic Approaches and Future Directions for this compound

While the described two-step method is robust, ongoing research in organic synthesis continually seeks to develop more efficient, environmentally friendly, and versatile methodologies.

Alternative Synthetic Approaches

Several alternative strategies could be employed for the synthesis of this compound. These approaches might offer advantages in terms of selectivity, reaction conditions, or atom economy.

Alternative Acylating Agents: Instead of the highly reactive chloroacetyl chloride, other acylating agents could be used. Chloroacetic anhydride (B1165640) is a viable alternative that can be used for chloroacetylation, sometimes in aqueous media, which can be a greener approach. tandfonline.com

One-Pot Synthesis: A more streamlined approach would be a one-pot synthesis. While challenging, a multi-component reaction involving thiophene-2-carboxaldehyde, allylamine, and a chloroacetylating agent in a single vessel could significantly improve efficiency by reducing the need for intermediate isolation and purification steps. One-pot procedures for related hydroxyacetamides from chloroacetamides have been developed, suggesting the potential for such strategies. researchgate.net

Chemoselective N-chloroacetylation: In cases where substrates contain multiple reactive functional groups (e.g., hydroxyl groups), developing chemoselective N-chloroacetylation methods is crucial. Recent studies have shown that efficient and highly chemoselective N-chloroacetylation of amino compounds can be achieved in aqueous buffer systems, such as a phosphate buffer, often within minutes. researchgate.net Such metal-free, biocompatible conditions represent a significant advancement over traditional methods requiring organic solvents and scavenger bases. tandfonline.comtandfonline.com

Future Directions

The field of amide bond synthesis is rapidly evolving, with a strong emphasis on sustainability and green chemistry.

Catalytic Amide Formation: Future research will likely focus on catalytic methods that avoid the use of stoichiometric activating agents like chloroacetyl chloride. Direct amidation of chloroacetic acid with the precursor amine, facilitated by catalysts such as boric acid or ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation, represents a greener alternative. mdpi.comsciepub.com These methods improve atom economy by avoiding the generation of halide waste.

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route for amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov Applying such enzymatic methods to the reaction between chloroacetic acid and N-allyl-N-(thien-2-ylmethyl)amine could provide a mild and highly selective synthetic route.

Flow Chemistry: The implementation of continuous flow technologies could offer improved control over reaction parameters (temperature, pressure, reaction time), enhance safety (especially when using hazardous reagents like chloroacetyl chloride), and facilitate scaling up the synthesis of the target compound.

The table below summarizes these alternative approaches.

| Approach | Key Feature | Potential Advantage(s) |

| Alternative Acylating Agents | Use of chloroacetic anhydride | Potentially milder reaction conditions, suitability for aqueous media. tandfonline.com |

| One-Pot Synthesis | Combining multiple steps without intermediate isolation | Increased efficiency, reduced waste and solvent use. researchgate.net |

| Catalytic Direct Amidation | Using chloroacetic acid with a catalyst (e.g., boric acid) | Higher atom economy, avoids corrosive acid chlorides. sciepub.com |

| Enzymatic Synthesis | Biocatalysis with enzymes like lipase | Green and sustainable, high selectivity, mild conditions. nih.gov |

Chemical Reactivity and Mechanistic Investigations of N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of a chlorine atom attached to a carbon adjacent to a carbonyl group makes the chloromethyl moiety of N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent amide functionality enhances the electrophilicity of the carbon atom, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Reactivity with Oxygen-Based Nucleophiles

This compound readily undergoes nucleophilic substitution with various oxygen-based nucleophiles, including alkoxides, phenoxides, and carboxylates, to yield the corresponding ether and ester derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ. The choice of solvent and reaction temperature can influence the reaction rate and yield.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to proceed smoothly to afford N-allyl-2-methoxy-N-(thien-2-ylmethyl)acetamide. Similarly, reaction with sodium phenoxide would yield the corresponding phenoxy derivative. Carboxylate salts, such as sodium acetate, can also displace the chloride to form the respective ester.

| Nucleophile | Reagent | Product | Reaction Conditions |

| Methoxide | Sodium Methoxide | N-allyl-2-methoxy-N-(thien-2-ylmethyl)acetamide | Methanol, Room Temperature |

| Phenoxide | Sodium Phenoxide | N-allyl-2-phenoxy-N-(thien-2-ylmethyl)acetamide | DMF, 60 °C |

| Acetate | Sodium Acetate | N-allyl-2-acetoxy-N-(thien-2-ylmethyl)acetamide | Acetonitrile, Reflux |

Reactivity with Nitrogen-Based Nucleophiles

A wide array of nitrogen-based nucleophiles, such as primary and secondary amines, effectively displaces the chlorine atom of the chloromethyl group. These reactions provide a convenient route to N-substituted glycine (B1666218) amide derivatives. The reactions are generally performed in a suitable solvent, and a base may be added to neutralize the hydrogen chloride formed during the reaction.

For example, the reaction with a primary amine like propylamine (B44156) would yield N-allyl-2-(propylamino)-N-(thien-2-ylmethyl)acetamide. Secondary amines, such as piperidine, react similarly to produce the corresponding tertiary amine derivative.

| Nucleophile | Reagent | Product | Reaction Conditions |

| Propylamine | Propylamine | N-allyl-2-(propylamino)-N-(thien-2-ylmethyl)acetamide | Ethanol, Reflux |

| Piperidine | Piperidine | N-allyl-2-(piperidin-1-yl)-N-(thien-2-ylmethyl)acetamide | Dichloromethane (B109758), Room Temperature |

| Aniline | Aniline | N-allyl-2-(phenylamino)-N-(thien-2-ylmethyl)acetamide | Toluene, 80 °C |

Reactivity with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, known for their high nucleophilicity, react readily with this compound to form thioether derivatives. Thiolates, generated from thiols in the presence of a base, are particularly effective in this transformation.

The reaction with sodium thiophenoxide, for example, would produce N-allyl-2-(phenylthio)-N-(thien-2-ylmethyl)acetamide. Similarly, alkyl thiolates, such as sodium ethanethiolate, would yield the corresponding ethyl thioether.

| Nucleophile | Reagent | Product | Reaction Conditions |

| Ethanethiolate | Sodium Ethanethiolate | N-allyl-2-(ethylthio)-N-(thien-2-ylmethyl)acetamide | Ethanol, 50 °C |

| Thiophenoxide | Sodium Thiophenoxide | N-allyl-2-(phenylthio)-N-(thien-2-ylmethyl)acetamide | Acetone (B3395972), Reflux |

| Cysteamine | Cysteamine, Base | N-allyl-2-((2-aminoethyl)thio)-N-(thien-2-ylmethyl)acetamide | Methanol, Room Temperature |

Reactions Involving the Allyl Group

The allyl group in this compound provides a site for various addition reactions, allowing for further functionalization of the molecule. The electron-rich double bond can react with electrophiles and participate in cycloaddition reactions.

Electrophilic Additions to the Double Bond

The double bond of the allyl group can undergo electrophilic addition reactions with a variety of reagents. For instance, the addition of halogens, such as bromine or chlorine, would lead to the formation of the corresponding dihalo derivatives. nih.gov Similarly, the reaction with hydrogen halides, like hydrogen bromide, would result in the formation of a haloalkane, with the regioselectivity of the addition typically following Markovnikov's rule. masterorganicchemistry.com

| Electrophile | Reagent | Product | Regioselectivity |

| Bromine | Br₂ | 2-chloro-N-(2,3-dibromopropyl)-N-(thien-2-ylmethyl)acetamide | N/A |

| Hydrogen Bromide | HBr | N-(2-bromopropyl)-2-chloro-N-(thien-2-ylmethyl)acetamide | Markovnikov |

| N-Bromosuccinimide | NBS, H₂O | N-(2-bromo-3-hydroxypropyl)-2-chloro-N-(thien-2-ylmethyl)acetamide | Anti-Markovnikov (for OH) |

Cycloaddition Reactions

The allyl group can also participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic structures. Two notable examples are the Diels-Alder reaction and 1,3-dipolar cycloadditions.

In a Diels-Alder reaction, the N-allyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is influenced by the electron-withdrawing nature of the adjacent amide group.

1,3-dipolar cycloadditions offer a route to five-membered heterocyclic rings. wikipedia.org For instance, the reaction of the allyl group with a nitrone can yield an isoxazolidine (B1194047) ring system. oup.comresearchgate.net Similarly, reaction with an azide (B81097) would lead to the formation of a triazoline, which can subsequently rearrange or be reduced. youtube.com

| Reaction Type | Reagent | Product Type |

| Diels-Alder | Cyclopentadiene | Bicyclic adduct |

| 1,3-Dipolar Cycloaddition | Phenylnitrone | Isoxazolidine |

| 1,3-Dipolar Cycloaddition | Benzyl azide | Triazoline |

Olefin Metathesis and Related Transformations

The presence of the allyl group in this compound opens up possibilities for olefin metathesis reactions, a powerful tool for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is a particularly relevant transformation for this substrate, offering a direct route to nitrogen-containing heterocycles.

When subjected to a suitable ruthenium catalyst, such as a Grubbs- or Hoveyda-Grubbs catalyst, this compound, if appropriately functionalized with another terminal alkene, could undergo intramolecular RCM to form a cyclic amine. The efficiency of such a reaction would be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For instance, second-generation Grubbs catalysts (G-II) and Hoveyda-Grubbs catalysts (HG-II) are known for their high activity and functional group tolerance, making them suitable candidates for this transformation. nih.gov

The following table outlines typical catalysts and conditions used for the RCM of related N-allyl amine derivatives, which can be extrapolated to predict the behavior of this compound derivatives.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grubbs I | 5 | CH2Cl2 | 40 | Variable | rsc.org |

| Grubbs II (G-II) | 2-5 | Benzene or CH2Cl2 | RT - 45 | High | nih.gov |

| Hoveyda-Grubbs II (HG-II) | 0.05 - 1 | Toluene | 80 | >90 | nih.govnih.gov |

It is important to note that the presence of the sulfur atom in the thiophene (B33073) ring could potentially influence the catalyst's activity. However, modern ruthenium catalysts generally exhibit good tolerance to sulfur-containing functional groups. The resulting cyclic products would be valuable scaffolds in medicinal chemistry and materials science.

Transformations of the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of transformations, particularly electrophilic aromatic substitution and lithiation followed by functionalization.

Thiophene undergoes electrophilic aromatic substitution more readily than benzene, with a strong preference for substitution at the α-positions (C2 and C5). In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is highly likely to occur at the C5 position. The N-(thien-2-ylmethyl)acetamide substituent at C2 is expected to be an activating group, further enhancing the reactivity of the ring towards electrophiles.

Common electrophilic substitution reactions that could be performed on the thiophene ring include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to the selective introduction of a halogen atom at the C5 position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield the 5-nitro derivative.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) would introduce an acyl group at the C5 position.

Vilsmeier-Haack Formylation: The use of phosphorus oxychloride and dimethylformamide would result in the formation of the 5-formyl derivative.

The regioselectivity of these reactions is governed by the stability of the Wheland intermediate, which is most stabilized when the electrophile attacks the α-position. uoanbar.edu.iq

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. For this compound, the nitrogen and oxygen atoms of the acetamide (B32628) group could potentially direct the lithiation to the C3 position of the thiophene ring. However, the acidity of the proton at the C5 position, being the other α-position, is also significant.

Treatment with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures would likely result in the deprotonation of the thiophene ring. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Potential Functionalization via Lithiation:

| Electrophile | Reagent | Resulting Functional Group |

| Carbon dioxide | CO2 | Carboxylic acid |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary alcohol |

| Alkyl halides | RX | Alkyl group |

| Disulfides | RSSR | Thioether |

The precise site of lithiation (C3 vs. C5) would depend on the reaction conditions and the directing ability of the N-acyl group versus the inherent acidity of the α-proton.

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The 2-chloroacetamide (B119443) moiety in this compound is a key feature that enables various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. The allyl and thienyl groups can act as internal nucleophiles or participate in radical or transition-metal-catalyzed processes.

One prominent pathway is the intramolecular cyclization to form γ-lactams. This can be achieved through radical cyclization. ub.edu For instance, treatment of N-allyl-trichloroacetamides with a copper catalyst can induce a radical cyclization to form γ-lactams. ub.edu A similar transformation could be envisaged for this compound, potentially initiated by a radical initiator like AIBN in the presence of a reducing agent such as tributyltin hydride.

Another possibility is an oxidative cyclization. The use of a chiral hypervalent iodine compound can induce an oxidative cyclization of N-allyl amides to form oxazolines. chemrxiv.orgorganic-chemistry.org This method has been shown to be effective for a range of substrates, allowing for the construction of highly enantioenriched five-membered N-heterocycles. organic-chemistry.orgnih.gov

Furthermore, palladium-catalyzed intramolecular cyclizations of N-allyl propiolamides are known to produce highly substituted γ-lactams. scispace.comresearchgate.net While the target molecule is a chloroacetamide and not a propiolamide, analogous palladium-catalyzed cyclizations involving the allyl group and a suitable partner on the thiophene ring (introduced via prior functionalization) could be explored.

Detailed Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For the key transformations of this compound, the following mechanistic pathways are proposed based on established chemical principles.

Mechanism of Ring-Closing Metathesis:

The generally accepted Chauvin mechanism for olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps.

Initiation: The ruthenium alkylidene catalyst reacts with the terminal alkene of a second functionalized allyl group on the nitrogen (if present) in a [2+2] cycloaddition to form a metallacyclobutane intermediate.

Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition to release a new alkene and form a new ruthenium alkylidene complex with the substrate.

Intramolecular Cycloaddition: The newly formed ruthenium alkylidene then undergoes an intramolecular [2+2] cycloaddition with the other terminal alkene in the molecule to form a new metallacyclobutane.

Final Cycloreversion and Catalyst Regeneration: A final retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle.

Mechanism of Electrophilic Aromatic Substitution on the Thiophene Ring:

Generation of Electrophile: The reacting species generate a potent electrophile (e.g., Br+, NO2+, RCO+).

Formation of Sigma Complex (Wheland Intermediate): The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring and the sulfur atom. The attack at the C5 position leads to a more stable intermediate due to greater resonance stabilization.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

Mechanism of Radical Intramolecular Cyclization to a γ-Lactam:

Radical Initiation: A radical initiator (e.g., AIBN) generates a radical which then abstracts the chlorine atom from the 2-chloroacetamide moiety, forming an α-carbonyl radical.

5-exo-trig Cyclization: The electrophilic α-carbonyl radical undergoes an intramolecular addition to the nucleophilic double bond of the allyl group in a 5-exo-trig fashion to form a five-membered ring and a new carbon-centered radical.

Radical Quenching: The resulting radical is then quenched, for example, by abstracting a hydrogen atom from a hydrogen donor like tributyltin hydride, to give the final γ-lactam product.

Derivatization Studies and Analog Synthesis Based on N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide

Synthesis of N-Substituted Analogues

The synthesis of N-substituted analogues of N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide typically involves the chloroacetylation of various secondary amines. researchgate.net This foundational reaction is a common and efficient method for creating the chloroacetamide core structure. ijpsr.info The general approach involves reacting a desired N-substituted thien-2-ylmethylamine with chloroacetyl chloride. researchgate.netijpsr.info This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium acetate, to neutralize the hydrochloric acid byproduct. researchgate.net The choice of solvent can vary, with dichloromethane (B109758), acetic acid, or acetone (B3395972) being common options. researchgate.net

Table 1: Examples of N-Substituted Analogue Synthesis This table is interactive and can be sorted by clicking on the headers.

| Precursor Secondary Amine | Resulting N-Substituted Analogue |

|---|---|

| N-methyl(thien-2-ylmethyl)amine | 2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide |

| N-ethyl(thien-2-ylmethyl)amine | 2-chloro-N-ethyl-N-(thien-2-ylmethyl)acetamide |

| N-phenyl(thien-2-ylmethyl)amine | 2-chloro-N-phenyl-N-(thien-2-ylmethyl)acetamide |

Modifications at the 2-Chloro Position

The 2-chloro position of the acetamide (B32628) moiety is a primary site for chemical modification due to the high reactivity of the chlorine atom. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be displaced by various nucleophiles. researchgate.net This susceptibility to nucleophilic substitution allows for the introduction of a wide range of functional groups, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.net

Common transformations include:

Ether Linkage Formation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ether derivatives.

Amine Linkage Formation: Displacement of the chlorine by primary or secondary amines results in the formation of N-substituted glycinamide (B1583983) derivatives.

Thioether Linkage Formation: Reaction with thiols or thiophenols leads to the synthesis of thioether analogues.

These reactions significantly expand the structural diversity obtainable from the parent chloroacetamide compound.

Table 2: Nucleophilic Substitution Reactions at the 2-Chloro Position This table is interactive and can be sorted by clicking on the headers.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Oxygen | Ethanol (in base) | -OCH2CH3 | Ether |

| Nitrogen | Diethylamine | -N(CH2CH3)2 | Amine |

| Sulfur | Thiophenol | -SPh | Thioether |

Functionalization of the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that can undergo various electrophilic substitution reactions, allowing for further functionalization of the core molecule. researchgate.net The specific position of substitution on the thiophene ring is directed by the existing substituent. For a 2-substituted thiophene, electrophilic attack typically occurs at the 5-position. Methods for the preparation of thiophene derivatives are well-documented and can be adapted for this scaffold. nih.gov

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group using nitric acid in the presence of a dehydrating agent.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality onto the ring. For example, reacting the compound with an acyl chloride in the presence of a Lewis acid catalyst.

These modifications alter the electronic properties and steric profile of the thiophene moiety.

Table 3: Examples of Thiophene Ring Functionalization This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent | Position of Substitution | Resulting Functional Group |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-position | -Br |

| Nitration | HNO3 / H2SO4 | 5-position | -NO2 |

Structural Variations of the N-Allyl Moiety

The N-allyl group provides another site for chemical modification, primarily through reactions involving its carbon-carbon double bond. taylorandfrancis.com The allyl group is a key reactant for various chemical transformations, enabling the introduction of diverse functional groups. taylorandfrancis.com

Key structural variations can be achieved through:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the corresponding N-propyl analogue.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), forms an epoxide ring.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) can convert the double bond into a vicinal diol.

Substitution: The allyl group can be replaced entirely by other unsaturated groups, such as a propargyl group (containing a triple bond), by starting the synthesis with N-propargyl(thien-2-ylmethyl)amine.

Table 4: Chemical Modifications of the N-Allyl Group This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent(s) | Resulting Moiety |

|---|---|---|

| Hydrogenation | H2, Pd/C | N-propyl |

| Epoxidation | m-CPBA | N-(2,3-epoxypropyl) |

| Dihydroxylation | OsO4, NMO | N-(2,3-dihydroxypropyl) |

Methodologies for Creating Libraries of this compound Derivatives

The creation of chemical libraries of this compound derivatives relies on combinatorial chemistry principles, leveraging the robust and versatile reactions described in the preceding sections. The synthetic amenability of the chloroacetamide scaffold allows for a systematic and high-throughput approach to generating a large number of distinct analogues.

A common strategy involves a multi-dimensional matrix approach:

Scaffold Synthesis: A core set of N-substituted-N-(thien-2-ylmethyl)amine precursors (as described in section 4.1) is synthesized or procured. These can vary at the N-substituent (e.g., allyl, propargyl, benzyl).

Acylation: This library of amines is then reacted in parallel with chloroacetyl chloride to produce a primary library of different N-substituted chloroacetamides.

Nucleophilic Substitution: Each member of the chloroacetamide library is then distributed into an array (e.g., a 96-well plate) and reacted with a diverse set of nucleophiles (alcohols, amines, thiols, as in section 4.2).

This parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique compounds from a smaller set of starting materials. Further diversity can be introduced by applying functionalization reactions to the thiophene ring or the N-allyl group either before or after the main library synthesis, creating a multi-layered combinatorial library.

Theoretical and Computational Chemistry Studies of N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide

Conformational Analysis and Energy Landscapes

The conformational flexibility of N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide is primarily governed by rotation around several key single bonds: the N-C(allyl), N-C(thienylmethyl), N-C(acetyl), and C(acetyl)-C(chloro) bonds. The interplay of these rotational degrees of freedom gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Studies on similar tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have revealed the presence of a significant rotational barrier around the amide C-N bond, leading to distinct cis (E) and trans (Z) isomers. scielo.brresearchgate.net For this compound, the Z-isomer, where the chloroacetyl group is trans to the thienylmethyl group, is expected to be sterically favored and thus lower in energy.

Furthermore, research on N-aromatic acetamides containing a thiophene (B33073) ring has highlighted the potential for intramolecular interactions to stabilize certain conformations. Specifically, a 1,5-type intramolecular S···O=C interaction between the thiophene sulfur atom and the amide carbonyl oxygen has been shown to stabilize the Z-conformer in N-(2-thienyl)acetamides. nih.gov This interaction would likely play a significant role in dictating the preferred conformation of this compound.

A comprehensive conformational analysis would necessitate systematic scanning of the potential energy surface by rotating each of the flexible dihedral angles. The resulting energy landscape would likely reveal a small number of low-energy conformers that are significantly populated at room temperature, with the Z-conformer stabilized by the S···O interaction being the global minimum.

Electronic Structure Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations would provide valuable insights into its reactivity, stability, and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

Based on DFT studies of analogous chloroacetanilide herbicides, the HOMO of this compound is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom. researchgate.netmdpi.com The LUMO, conversely, is anticipated to be centered on the chloroacetyl group, particularly on the antibonding σ* orbital of the C-Cl bond. researchgate.netmdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The predicted FMO distribution suggests that the thiophene ring and the nitrogen atom are the primary sites for electrophilic attack, while the carbon atom attached to the chlorine is the most susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (based on analogous compounds)

| Property | Predicted Value/Location |

| HOMO Energy | Relatively high (indicative of electron-donating ability) |

| LUMO Energy | Relatively low (indicative of electron-accepting ability) |

| HOMO Localization | Thiophene ring, Nitrogen atom |

| LUMO Localization | Chloroacetyl group (C-Cl σ* orbital) |

| HOMO-LUMO Gap | Moderate (suggesting moderate reactivity) |

This is an interactive data table. The values are qualitative predictions based on literature for similar compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map is expected to show a negative potential (red/yellow) around the carbonyl oxygen and the thiophene sulfur atom, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) is anticipated around the hydrogen atoms of the allyl and thienylmethyl groups, as well as near the carbon atom bonded to the chlorine, signifying regions susceptible to nucleophilic interaction.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations on related acetamide (B32628) derivatives have been used to understand their conformational dynamics and interactions with solvent molecules. researchgate.net

An MD simulation of this compound in an aqueous solution would likely reveal rapid conformational transitions between the various low-energy states identified in the conformational analysis. The simulations would also elucidate the nature of the solvation shell around the molecule. The polar chloroacetyl group would be expected to form hydrogen bonds with water molecules, while the more nonpolar allyl and thienyl groups would be surrounded by a more structured water "cage."

These simulations would be crucial for understanding how the solvent influences the conformational equilibrium and, consequently, the reactivity and accessibility of different parts of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or computed properties with its reactivity or biological activity. Such models are extensively used in the study of herbicides, including many chloroacetamide derivatives. nih.govpsu.edunih.gov

For a series of compounds related to this compound, a QSRR model could be developed to predict their reactivity towards a particular nucleophile, for instance. Key molecular descriptors in such a model would likely include:

Electronic Descriptors: HOMO and LUMO energies, Mulliken charges on key atoms (e.g., the α-carbon and chlorine).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Lipophilicity: The octanol-water partition coefficient (logP), which is crucial for understanding environmental fate and transport. nih.gov

Multivariate analysis of these descriptors for a training set of related chloroacetamides could yield a predictive model for the reactivity of new derivatives like this compound. nih.gov

In Silico Predictions of Intermolecular Interactions with Chemical Targets (e.g., in ligand design, not biological efficacy)

The structural features of this compound make it an interesting candidate for ligand design. In silico methods like molecular docking can be used to predict how this molecule might interact with the binding site of a chemical target.

The key interaction points on this compound for intermolecular interactions are:

Hydrogen Bond Acceptors: The carbonyl oxygen and the thiophene sulfur.

Hydrophobic Regions: The allyl group and the thiophene ring.

Electrophilic Center: The carbon atom attached to the chlorine, which can potentially form a covalent bond with a nucleophilic residue in a target's active site.

Molecular docking studies of similar chloroacetamide derivatives have shown their ability to fit into and interact with the active sites of various enzymes. researchgate.net The combination of hydrogen bonding, hydrophobic interactions, and potential for covalent modification makes this class of compounds versatile for ligand design. For this compound, the thienylmethyl and allyl groups provide specific steric and electronic features that could be exploited to achieve selective binding to a particular chemical target.

Advanced Spectroscopic and Structural Elucidation Methodologies for N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide in solution. Due to hindered rotation around the amide C-N bond, it is common for acetamide (B32628) derivatives to exhibit two distinct sets of signals (rotamers) in their NMR spectra, which may coalesce at higher temperatures. The following discussion assumes a single conformational isomer for clarity, though the presence of rotamers is a key feature to consider during analysis.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. Key expected resonances include three signals for the thienyl ring protons, a multiplet system for the N-allyl group, and two singlets for the methylene (B1212753) groups of the chloroacetamide and thienylmethyl moieties.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The predicted spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the amide is typically found significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Users can filter and sort the data by column.

| Group | Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Chloroacetyl | CH₂Cl | ~4.15 | ~42.5 | Singlet (s) |

| Carbonyl | C=O | - | ~167.0 | - |

| Thienylmethyl | N-CH₂ | ~4.70 | ~49.0 | Singlet (s) |

| Thienyl | C-CH₂ | - | ~139.0 | - |

| Thienyl | CH (α to S) | ~7.30 | ~127.0 | Doublet (dd) |

| Thienyl | CH (β to S) | ~7.00 | ~126.5 | Doublet (dd) |

| Thienyl | CH (β' to S) | ~6.95 | ~125.5 | Doublet (dd) |

| Allyl | N-CH₂ | ~4.05 | ~52.0 | Doublet (d) |

| Allyl | CH= | ~5.85 | ~132.5 | Multiplet (m) |

| Allyl | =CH₂ | ~5.25 | ~118.0 | Multiplet (m) |

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would reveal correlations within the allyl group (between the N-CH₂ protons, the vinyl CH, and the terminal =CH₂ protons) and among the three adjacent protons on the thiophene (B33073) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. This technique would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the proton signal at ~4.15 ppm to the carbon signal at ~42.5 ppm, confirming the CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

Protons of the N-CH₂ (thienylmethyl) and N-CH₂ (allyl) groups to the amide carbonyl carbon (~167.0 ppm).

Protons of the CH₂Cl group to the amide carbonyl carbon.

Protons of the N-CH₂ (thienylmethyl) group to the carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could reveal spatial proximity between the protons of the N-CH₂ groups of the allyl and thienylmethyl substituents, helping to define the preferred conformation around the N-C(O) amide bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₂ClNOS. HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ consistent with this formula, including the characteristic isotopic pattern for a molecule containing one chlorine and one sulfur atom.

In tandem MS, the molecular ion is isolated and fragmented to produce a daughter ion spectrum. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. The amide and C-Cl bonds are common points of cleavage.

Key predicted fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the nitrogen, leading to the loss of the allyl radical (•C₃H₅) or the thienylmethyl radical (•C₅H₅S).

Formation of the stable thienylmethyl cation (m/z 97) through cleavage of the N-CH₂ bond.

Formation of the allyl cation (m/z 41).

Cleavage of the C-Cl bond, resulting in an [M-Cl]⁺ ion.

Cleavage of the amide bond, leading to fragments corresponding to the chloroacetyl moiety and the N-substituted amine portion.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Users can filter and sort the data by proposed structure or m/z value.

| m/z (for the most common isotopes) | Proposed Fragment Ion | Formula |

| 229 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂ClNOS]⁺ |

| 188 | [M - C₃H₅]⁺ | [C₇H₇ClNOS]⁺ |

| 132 | [M - C₅H₅S]⁺ | [C₅H₇ClNO]⁺ |

| 97 | Thienylmethyl cation | [C₅H₅S]⁺ |

| 77 | Chloroacetyl cation | [C₂H₂ClO]⁺ |

| 41 | Allyl cation | [C₃H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination (Applicable to related compounds)

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as N-aryl-2-chloroacetamides and other N-substituted thienyl acetamides, allows for well-founded predictions. nih.govresearchgate.netnih.gov

From these related structures, it is expected that the central amide group (O=C-N) of this compound would be essentially planar. nih.gov The molecule is likely to be highly twisted, with significant torsion angles observed for the substituents relative to this amide plane. nih.gov In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals forces. Although the molecule lacks a traditional N-H hydrogen bond donor, weak intermolecular C-H···O or C-H···S interactions might play a role in stabilizing the crystal packing, a feature observed in similar compounds. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound, as a tertiary amide, is primarily governed by a combination of dipole-dipole interactions and weaker intermolecular forces, in the absence of conventional hydrogen bonding. Unlike primary and secondary amides, which can act as both hydrogen bond donors and acceptors through their N-H protons and carbonyl oxygens, tertiary amides lack the N-H bond necessary for hydrogen bond donation. acs.orgresearchgate.net However, the highly polar nature of the amide functional group still plays a crucial role in dictating the solid-state architecture.

The resonance within the amide bond results in a significant dipole moment, with a partial negative charge on the carbonyl oxygen and a partial positive charge on the nitrogen and carbonyl carbon. This permanent dipole leads to strong dipole-dipole interactions, which are a major driving force in the crystal packing of tertiary amides. nih.gov These interactions orient the molecules in the crystal lattice to maximize the attraction between oppositely charged regions.

Furthermore, π-π stacking interactions between the thiophene rings of adjacent molecules could also play a role in the crystal packing. The planar, aromatic nature of the thiophene ring allows for favorable face-to-face or offset stacking arrangements, contributing to the cohesive energy of the crystal. The interplay of these various intermolecular forces—dipole-dipole interactions, C-H···O hydrogen bonds, and potential π-π stacking—will ultimately determine the specific packing motif and three-dimensional supramolecular architecture of this compound. The steric bulk of the allyl and thienylmethyl substituents will also influence the efficiency of molecular packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The vibrational spectrum of this compound can be understood by analyzing the characteristic frequencies of its constituent functional groups. Both Infrared (IR) and Raman spectroscopy provide complementary information for a comprehensive functional group analysis. nih.govnih.gov

The amide I band , which is one of the most intense and characteristic absorption bands in the IR spectrum of amides, is primarily due to the C=O stretching vibration. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The exact position is sensitive to the electronic and steric effects of the substituents on the nitrogen atom, as well as the local molecular environment and intermolecular interactions. The presence of the electron-withdrawing chloroacetyl group and the nature of the allyl and thienylmethyl substituents will influence the precise frequency of this band.

The allyl group will exhibit several characteristic vibrations. The C=C stretching vibration is expected to appear around 1640-1650 cm⁻¹ in the Raman spectrum, often being a strong and sharp peak. The =C-H stretching vibrations of the vinyl group will be observed above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ region. nih.gov The out-of-plane bending (wagging) of the vinyl C-H bonds gives rise to strong bands in the IR spectrum, usually in the 910-990 cm⁻¹ range.

The thien-2-ylmethyl group will show vibrational modes characteristic of the thiophene ring. The aromatic C-H stretching vibrations are expected in the 3050-3150 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring typically appear as a series of bands in the 1300-1500 cm⁻¹ range. spectroscopyonline.com A characteristic ring breathing mode is also expected.

The chloroacetamide moiety contributes with the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ region of the IR and Raman spectra. The CH₂ scissoring and wagging modes of the methylene group adjacent to the chlorine and carbonyl groups will also have characteristic frequencies.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| C=O Stretch (Amide I) | Acetamide | 1630 - 1680 | Strong | Medium |

| C=C Stretch | Allyl | 1640 - 1650 | Medium | Strong |

| C-H Stretch (sp²) | Allyl, Thiophene | 3010 - 3150 | Medium | Medium |

| C-H Stretch (sp³) | Acetyl, Allyl, Thienylmethyl | 2850 - 3000 | Medium | Medium |

| C-N Stretch | Amide | 1200 - 1350 | Medium | Weak |

| =C-H Bend (out-of-plane) | Allyl | 910 - 990 | Strong | Weak |

| C-Cl Stretch | Chloroacetyl | 600 - 800 | Medium-Strong | Medium |

| Thiophene Ring Modes | Thiophene | 1300 - 1500 | Medium | Medium-Strong |

Applications of N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide in Organic Synthesis

Role as a Versatile Synthetic Building Block

The chloroacetamide functional group is a well-established reactive handle in organic synthesis. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the straightforward introduction of various substituents, making N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide a versatile building block for the synthesis of a library of compounds with diverse functionalities. researchgate.net

The general reactivity of N-aryl-2-chloroacetamides involves the facile replacement of the chlorine atom by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This fundamental reactivity is expected to be mirrored in this compound, enabling its use in the construction of more complex molecules. The presence of both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic center (the nitrogen atom of the amide, after deprotonation) within the same molecule also opens up possibilities for intramolecular reactions.

Precursor to Complex Heterocyclic Architectures

A key application of N-substituted chloroacetamides lies in their ability to serve as precursors for the synthesis of various heterocyclic compounds. researchgate.net The nucleophilic substitution of the chlorine atom can be followed by an intramolecular cyclization reaction, leading to the formation of diverse ring systems. For instance, reactions of N-aryl-2-chloroacetamides can furnish heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

In the case of this compound, the presence of the allyl group introduces additional avenues for cyclization. The double bond of the allyl group can participate in various metal-catalyzed or radical-mediated cyclization reactions. For example, intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides under basic conditions can lead to the formation of cis-3,4-epoxypiperidin-2-ones through an intramolecular Darzens reaction. nih.gov While the specific cyclization pathways for this compound would require experimental validation, the inherent functionalities suggest its potential as a precursor to novel nitrogen- and sulfur-containing heterocycles. The synthesis of N-heterocycles is a significant area of research due to their extensive applications in medicinal and materials chemistry. rsc.orgrsc.org

Utility in the Synthesis of Scaffolds for Chemical Probe Development

The development of chemical probes is crucial for understanding biological processes. Covalent inhibitors, which form a stable bond with their target protein, are valuable tools in chemical biology. Chloroacetamides are known to act as electrophilic "warheads" in the design of such covalent probes, typically by reacting with cysteine residues in proteins. rsc.orgnih.gov The chloroacetamide moiety in this compound makes it a potential candidate for the development of new chemical probes.

By incorporating this reactive group into a larger molecular scaffold, researchers can design molecules that selectively target and label specific proteins. A fragment library of chloroacetamide electrophiles has been successfully screened to identify new scaffolds that bind to target proteins and disrupt their interactions. rsc.org This approach highlights the utility of chloroacetamide-containing compounds in the generation of novel probes. The synthesis of diverse molecular scaffolds is a key strategy in the discovery of new probes and drugs. nih.gov

Potential as a Ligand in Catalysis Research

The structure of this compound, containing nitrogen, sulfur, and a π-system (the allyl group and the thiophene (B33073) ring), suggests its potential to act as a ligand in coordination chemistry and catalysis. The sulfur atom of the thiophene ring and the nitrogen atom of the amide could coordinate to a metal center. Furthermore, the allyl group can participate in various transition-metal-catalyzed reactions.

N-allyl amides have been shown to undergo palladium-catalyzed reactions, where the allyl group can be involved in transformations such as isomerization to enamides. nih.govresearchgate.net While the direct application of this compound as a ligand has not been reported, its structural features are conducive to coordination with transition metals, potentially leading to the development of new catalysts or its use in catalytic transformations.

Contribution to Method Development in Organic Chemistry

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The interplay between the chloroacetamide, the allyl group, and the thienylmethyl substituent could lead to novel and selective transformations. For instance, studies on the reactivity of this compound could uncover new cyclization strategies, rearrangement reactions, or multi-component reactions.

The development of new methods for the synthesis of N-heterocycles is an ongoing area of research. rsc.orgrsc.org Investigating the reactivity of this compound could contribute to this field by providing new routes to valuable heterocyclic scaffolds. The study of such multifunctional molecules often leads to the discovery of unexpected and useful chemical transformations.

Future Research Directions and Unexplored Avenues for N Allyl 2 Chloro N Thien 2 Ylmethyl Acetamide

Development of Novel Stereoselective Synthetic Pathways

The presence of a stereocenter is not immediately obvious in the primary structure of N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide. However, the reactivity of the allyl group and the potential for introducing chirality through various synthetic transformations opens the door to the development of stereoselective pathways. Future research in this area could focus on several key strategies:

Asymmetric Allylic Functionalization: The allyl group is amenable to a wide range of stereoselective transformations. Research could be directed towards the development of catalytic asymmetric methods for dihydroxylation, epoxidation, or aminohydroxylation of the double bond. The use of chiral catalysts, such as those based on transition metals like osmium, titanium, or manganese, could afford chiral diols, epoxides, or amino alcohols with high enantioselectivity. These chiral building blocks could then be further elaborated.

Enantioselective C-H Activation: The thienyl ring and the methylene (B1212753) groups adjacent to the nitrogen and the chlorine atom present opportunities for enantioselective C-H activation and functionalization. The development of chiral transition metal catalysts, for instance, based on palladium, rhodium, or iridium, could enable the direct and stereocontrolled introduction of new substituents at these positions.

Chiral Auxiliary-Mediated Synthesis: An alternative approach involves the use of chiral auxiliaries. By temporarily incorporating a chiral moiety into the molecule, it is possible to direct the stereochemical outcome of subsequent reactions. For example, a chiral auxiliary could be attached to the acetamide (B32628) nitrogen (after removal of the allyl or thienylmethyl group and subsequent re-introduction) to control the stereoselective alkylation at the α-carbon of the acetyl group.

A summary of potential stereoselective synthetic strategies is presented in Table 1.

| Strategy | Target Functionality | Potential Chiral Catalysts/Reagents | Expected Outcome |

| Asymmetric Dihydroxylation | Allyl double bond | OsO₄ with chiral ligands (e.g., DHQ, DHQD) | Enantiomerically enriched diols |

| Asymmetric Epoxidation | Allyl double bond | Sharpless, Jacobsen, or Shi epoxidation | Enantiomerically enriched epoxides |

| Enantioselective C-H Functionalization | Thienyl ring, methylene groups | Chiral Pd, Rh, or Ir catalysts | Chiral functionalized derivatives |

| Chiral Auxiliary Approach | α-carbon to carbonyl | Evans' oxazolidinones, Meyers' chiral amines | Stereocontrolled alkylation |

Table 1: Potential Stereoselective Synthetic Strategies

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The unique juxtaposition of functional groups in this compound suggests the potential for novel reactivity and molecular rearrangements. The chloroacetamide moiety is a versatile electrophile, while the allyl and thienyl groups can participate in a variety of transformations.

Future investigations could explore:

Intramolecular Cyclization Reactions: The proximity of the allyl group to the electrophilic chloroacetyl moiety could facilitate intramolecular cyclization reactions. Under appropriate conditions (e.g., using a base to generate an enolate or a Lewis acid to activate the chloroacetamide), it might be possible to trigger a cyclization to form novel heterocyclic scaffolds, such as lactams bearing a thienylmethyl group.

Radical-Mediated Transformations: The C-Cl bond can be a precursor for radical generation. Tin-free radical cyclization reactions initiated by photoredox catalysis or other radical initiators could be explored. The resulting carbon-centered radical could potentially add to the allyl double bond or the thienyl ring, leading to complex polycyclic structures.

Transition Metal-Catalyzed Cross-Coupling and Rearrangements: The allyl group can undergo a variety of transition metal-catalyzed reactions. For instance, palladium-catalyzed allylic alkylation or amination could be investigated. Furthermore, rearrangements such as the Overman rearrangement of allylic alcohols derived from the title compound could be explored to introduce new functional groups. The thienyl group can also participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to further functionalize the molecule.

Integration into Flow Chemistry or Continuous Synthesis Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of this compound and its subsequent transformations are well-suited for integration into continuous flow processes.

Potential areas of research include:

Continuous Synthesis of the Target Compound: A multi-step flow process could be designed for the synthesis of this compound itself. This would involve the continuous reaction of thien-2-ylmethanamine with an allyl halide, followed by acylation with chloroacetyl chloride in a subsequent reactor. The use of packed-bed reactors with immobilized reagents or catalysts could enhance the efficiency and sustainability of the process.

Flow-Based Derivatization: The functional handles present in the molecule can be selectively modified in a continuous manner. For example, a flow reactor could be dedicated to the stereoselective dihydroxylation of the allyl group, followed by an in-line purification step. This would allow for the rapid and safe production of a library of derivatives for further studies.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcome of chemical transformations. In the context of this compound, advanced computational modeling could be employed to:

Predict Reaction Pathways and Transition States: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of various reactions, including the proposed intramolecular cyclizations and rearrangements. This would provide insights into the feasibility of these transformations and help in the selection of optimal reaction conditions.

Design Stereoselective Catalysts: Computational modeling can aid in the design of new chiral catalysts for the stereoselective functionalization of the allyl group. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst design will lead to the highest enantioselectivity.

Simulate Reactivity: Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and how it influences its reactivity. This can be particularly useful for understanding the factors that govern the regioselectivity and stereoselectivity of certain reactions.

Investigation of this compound as a Component in Novel Material Science Research

The functional groups within this compound make it an attractive building block for the synthesis of new materials with tailored properties. Excluding the physical properties of the compound itself, research can be focused on its incorporation into larger molecular assemblies.

Polymer Synthesis: The allyl group can participate in polymerization reactions. For example, it can be copolymerized with other monomers via free radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with pendant thienylmethyl acetamide groups. The thienyl group itself is a well-known component of conducting polymers, suggesting that the resulting materials could have interesting electronic properties.

Surface Modification: The reactive chloroacetamide group can be used to anchor the molecule onto surfaces. For instance, it can react with amine or thiol functionalized surfaces to form stable covalent bonds. This could be used to modify the properties of materials such as silica, gold nanoparticles, or carbon nanotubes, imparting new functionalities derived from the thienyl and allyl groups.

Development of Functional Gels and Networks: The ability of the allyl group to undergo cross-linking reactions could be exploited to prepare functional hydrogels or organogels. The incorporation of the thienyl moiety could bestow these gels with responsiveness to external stimuli, such as light or an electrical potential.

A summary of potential applications in material science is provided in Table 2.

| Application Area | Key Functional Group | Potential Material Type | Potential Properties |

| Polymer Synthesis | Allyl group, Thienyl group | Copolymers, Conducting polymers | Tunable electronic and optical properties |

| Surface Modification | Chloroacetamide group | Functionalized nanoparticles, Modified electrodes | Enhanced sensing capabilities, altered surface chemistry |

| Functional Gels | Allyl group | Hydrogels, Organogels | Stimuli-responsive materials |

Table 2: Potential Material Science Applications

Q & A

Q. What are the standard synthetic routes for preparing chloroacetamide derivatives like N-allyl-2-chloro-N-(thien-2-ylmethyl)acetamide?

Chloroacetamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamides can react with sodium azide (NaN₃) in a toluene-water biphasic system under reflux to yield azido derivatives, monitored by TLC . Similarly, C-amidoalkylation of aromatic compounds using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been employed to synthesize structurally complex chloroacetamides, highlighting the role of solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize chloroacetamide derivatives?

Key functional groups in chloroacetamides, such as the amide C=O (1680–1700 cm⁻¹ in IR) and chlorinated CH₂ groups (δ 4.0–4.5 ppm in ¹H NMR), are critical for structural confirmation. For example, in 2-(2,6-dichlorophenyl)-N-thiazolylacetamide, the NH proton appears as a singlet at δ 10.2 ppm, while the thiazole ring protons resonate at δ 7.2–7.4 ppm . IR and NMR should be cross-validated with computational methods (e.g., B3LYP/DFT) to resolve ambiguities in peak assignments .

Q. What is the role of substituents (e.g., allyl, thienylmethyl) in modulating reactivity and stability?

The allyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions, while the thienylmethyl group introduces steric and electronic effects that influence crystallization behavior. For instance, bulky aromatic substituents (e.g., naphthyl) in chloroacetamides can lead to byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) due to competing dimerization pathways .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, WinGX) resolve structural ambiguities in chloroacetamide derivatives?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is critical for resolving torsional angles and hydrogen-bonding networks. For example, in 2-(2,6-dichlorophenyl)-N-thiazolylacetamide, the dihedral angle between the dichlorophenyl and thiazole rings (79.7°) was determined via SHELX, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . WinGX can further validate Hirshfeld surface analyses to assess packing efficiency .

Q. How do computational methods (e.g., DFT) complement experimental data in structural validation?